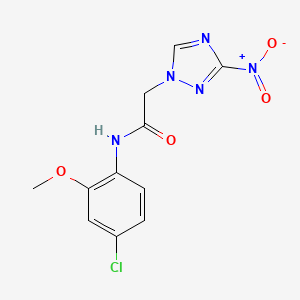![molecular formula C16H16FN3O3 B5689848 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)
6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone, also known as FMPO, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. FMPO belongs to the pyridazinone family, which is characterized by their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone involves its ability to target specific signaling pathways and enzymes involved in cellular processes, such as cell growth, survival, and replication. 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone has been found to inhibit the activity of specific enzymes, such as tyrosine kinases, which play a crucial role in cancer cell growth and survival. In addition, 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and neuraminidase, which are essential for viral replication.
Biochemical and Physiological Effects:
6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell growth and proliferation, and modulation of immune responses. 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone in lab experiments is its high potency and specificity towards specific enzymes and signaling pathways. This allows for the precise targeting of specific cellular processes, which can lead to the development of more effective and targeted therapies. However, one of the limitations of using 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone in lab experiments is its potential toxicity and side effects, which may limit its clinical use.
未来方向
There are several future directions for the research and development of 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone, including the identification of new targets and signaling pathways, the optimization of its pharmacokinetic properties, and the development of more effective and targeted drug delivery systems. In addition, further studies are needed to evaluate the safety and efficacy of 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone in preclinical and clinical trials, which may lead to its eventual use in the treatment of cancer and infectious diseases.
合成方法
The synthesis of 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone involves the reaction between 4-fluorophenylhydrazine and 2-(4-morpholinyl)-2-oxoethyl chloride in the presence of a base catalyst. This reaction results in the formation of the intermediate 6-(4-fluorophenyl)-2-(4-morpholinyl)-2-oxoethyl)-3(2H)-pyridazinone, which is then further converted into 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone by the addition of a reducing agent.
科学研究应用
6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone has been extensively studied for its potential applications in drug development, particularly in the treatment of cancer and infectious diseases. Several studies have reported the anticancer activity of 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone against various cancer cell lines, including breast, lung, and colon cancer. 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone has been found to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell growth and survival.
In addition, 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone has also been investigated for its antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. 6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone has been shown to inhibit the replication of these viruses by targeting specific viral enzymes and proteins involved in viral replication.
属性
IUPAC Name |
6-(4-fluorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c17-13-3-1-12(2-4-13)14-5-6-15(21)20(18-14)11-16(22)19-7-9-23-10-8-19/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOOJZKKWGMALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5689774.png)


![2-(2,5-dioxo-1-imidazolidinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5689793.png)
![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)
![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)

![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)
![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)
![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)


![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
